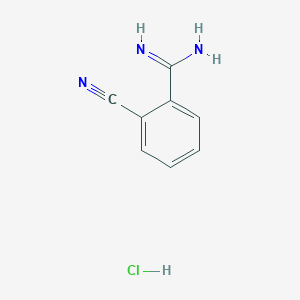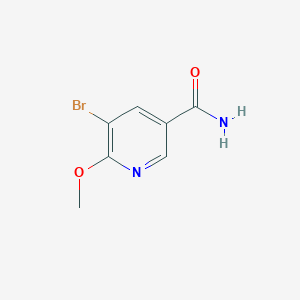
2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride
Vue d'ensemble
Description
2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 . It has a molecular weight of 255.23 and is typically stored at room temperature .
Molecular Structure Analysis
The linear formula of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is C11 H22 N2. 2 Cl H . The InChI code is 1S/C11H22N2.2ClH/c1-2-7-12-11 (5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H .Physical And Chemical Properties Analysis
2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a solid at room temperature . Its molecular weight is 255.228 Da, and its monoisotopic mass is 254.131653 Da .Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
Piperidine derivatives, including those with a pyrrolidine ring, have been explored as dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). Research in this area focuses on finding molecules that inhibit the degradation of incretin hormones by DPP IV, thereby enhancing insulin secretion and offering a therapeutic pathway for T2DM management (Mendieta, Tarragó, & Giralt, 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring is widely used in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review discusses the synthesis and biological activity of compounds containing the pyrrolidine ring, underscoring its significance in the design of new therapeutics with varied biological profiles (Petri et al., 2021).
Piper spp. and Leishmaniasis Treatment
Research on Piper spp. indicates its potential as a source of pharmacological compounds for treating leishmaniasis. This review highlights the leishmanicidal activity of compounds from Piper species, suggesting a pathway for developing effective, safe, and inexpensive treatments for this disease (Peixoto et al., 2021).
Nucleophilic Aromatic Substitution
The reaction of piperidine with nitro-aromatic compounds, leading to the formation of substituted piperidines, exemplifies the chemical versatility of the piperidine scaffold. This study provides insights into the mechanisms of nucleophilic aromatic substitution involving piperidine, relevant for the synthesis of various biologically active molecules (Pietra & Vitali, 1972).
Tert-Butanesulfinamide in N-Heterocycle Synthesis
Tert-butanesulfinamide is utilized in the synthesis of N-heterocycles, including piperidines and pyrrolidines, highlighting its role in the stereoselective synthesis of amines and their derivatives. This review covers methodologies involving tert-butanesulfinamide for constructing structurally diverse N-heterocycles, underscoring the importance of piperidine and pyrrolidine rings in medicinal chemistry (Philip et al., 2020).
Propriétés
IUPAC Name |
2-ethyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-10-5-3-4-8-13(10)11-6-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKLTUDQAACVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)





![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)



![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)

